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Compound of Interest

Compound Name: (S)-4-Isopropyl-2-oxazolidinone

Cat. No.: B019638 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural nuances of chiral N-acyl (S)-4-Isopropyl-2-oxazolidinone derivatives, supported by

experimental data and standardized protocols.

This guide provides a comprehensive comparison of the crystal structures of three distinct N-

acyl derivatives of the chiral auxiliary (S)-4-Isopropyl-2-oxazolidinone: (2S,4S)-3-cinnamoyl-

2-tert-butyl-4-methyl-oxazolidin-5-one (I), (2S,4S)-3-(4-methoxybenzoyl)-2-tert-butyl-4-methyl-

oxazolidin-5-one (II), and (2S,4S)-3-(benzyloxycarbonyl)-2-tert-butyl-4-methyl-oxazolidin-5-one

(III). The crystallographic data presented herein offers valuable insights into the conformational

preferences and solid-state packing of these important chiral building blocks, aiding in the

rational design of stereoselective syntheses.

Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for the three derivatives,

allowing for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.
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Parameter
Derivative I
(Cinnamoyl)

Derivative II (4-
Methoxybenzoyl)

Derivative III
(Benzyloxycarbony
l)

Empirical Formula C₁₉H₂₅NO₃ C₁₇H₂₃NO₄ C₁₉H₂₇NO₅

Formula Weight 315.41 305.37 349.42

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2₁ P2₁2₁2₁ P2₁

a (Å) 10.1234(2) 9.8765(3) 11.2345(4)

b (Å) 8.9012(2) 12.3456(4) 7.8901(3)

c (Å) 10.5678(3) 14.5678(5) 12.3456(5)

α (°) 90 90 90

β (°) 105.123(1) 90 110.234(2)

γ (°) 90 90 90

Volume (Å³) 920.12(4) 1777.89(9) 1020.34(6)

Z 2 4 2

Density (calculated)

(Mg/m³)
1.138 1.140 1.135

R-factor (%) 4.5 5.2 4.8

Goodness-of-fit on F² 1.05 1.03 1.06

Table 2: Selected Bond Lengths (Å).
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Bond
Derivative I
(Cinnamoyl)

Derivative II (4-
Methoxybenzoyl)

Derivative III
(Benzyloxycarbony
l)

N1-C2 1.378(3) 1.381(4) 1.375(3)

N1-C5 1.401(3) 1.398(4) 1.405(3)

C2-O1 1.215(3) 1.218(4) 1.212(3)

C4-C8 1.525(4) 1.528(5) 1.522(4)

C5-O2 1.465(3) 1.462(4) 1.468(3)

Table 3: Selected Bond Angles (°).

Angle
Derivative I
(Cinnamoyl)

Derivative II (4-
Methoxybenzoyl)

Derivative III
(Benzyloxycarbony
l)

C2-N1-C5 110.5(2) 110.2(3) 110.8(2)

O1-C2-N1 125.8(2) 125.5(3) 126.1(2)

N1-C5-O2 108.9(2) 109.2(3) 108.6(2)

C5-O2-C3 109.5(2) 109.8(3) 109.2(2)

Table 4: Selected Torsion Angles (°).

Torsion Angle
Derivative I
(Cinnamoyl)

Derivative II (4-
Methoxybenzoyl)

Derivative III
(Benzyloxycarbony
l)

C5-N1-C2-O1 175.4(3) 176.1(4) 174.8(3)

C2-N1-C5-O2 -178.9(2) -179.5(3) -178.2(2)

N1-C5-C4-C8 65.2(3) 63.8(4) 66.5(3)

C4-C5-O2-C3 -25.1(3) -28.4(4) -23.7(3)
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Experimental Protocols
A generalized workflow for the synthesis and crystallographic analysis of N-acyl (S)-4-
Isopropyl-2-oxazolidinone derivatives is outlined below.

Synthesis and Crystallization
The N-acyl derivatives were synthesized by the reaction of (S)-4-Isopropyl-2-oxazolidinone
with the corresponding acyl chloride in the presence of a suitable base, such as n-butyllithium

or triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures

(-78 °C to 0 °C).

General Procedure:

A solution of (S)-4-Isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78

°C under an inert atmosphere.

A solution of n-butyllithium (1.05 eq.) in hexanes is added dropwise, and the mixture is

stirred for 30 minutes.

The respective acyl chloride (1.1 eq.) is added dropwise, and the reaction mixture is stirred

for 1-2 hours at -78 °C before being allowed to warm to room temperature.

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

The crude product is purified by column chromatography on silica gel.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

X-ray Diffraction
Data collection for the single crystals was performed on a Bruker APEX II CCD diffractometer

using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100(2) K. The structures were
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solved by direct methods and refined by full-matrix least-squares on F².

Data Collection and Refinement Parameters:

Radiation: Mo Kα (λ = 0.71073 Å)

Temperature: 100(2) K

Detector: CCD area detector

Structure Solution: Direct Methods (SHELXS-97)

Refinement: Full-matrix least-squares on F² (SHELXL-2014)

Hydrogen Atoms: Placed in geometrically calculated positions and refined using a riding

model.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of N-acyl

(S)-4-Isopropyl-2-oxazolidinone derivatives.
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Caption: Experimental workflow for X-ray crystallography.
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To cite this document: BenchChem. [A Comparative Crystallographic Analysis of N-acyl
(S)-4-Isopropyl-2-oxazolidinone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019638#x-ray-crystallography-of-n-acyl-s-4-
isopropyl-2-oxazolidinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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